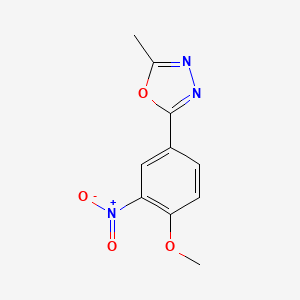
2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as yellow needle-shaped crystals with a melting point of 125°C. The compound is soluble in water, ethanol, and petroleum ether .
- Now, let’s explore its preparation methods and industrial production.
2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole: is a chemical compound with the molecular formula CHNO and a molecular weight of 210.19 g/mol.
Preparation Methods
- The synthesis of this compound involves nitration of 4’-methoxyacetanilide (also known as N-(4-methoxy-3-nitrophenyl)acetamide ).
- Here’s a typical synthetic route:
- Start with 4’-methoxyacetanilide .
- Nitrate it using concentrated sulfuric acid (H2SO4) at a controlled temperature below 15°C.
- Add a mixed acid (usually a mixture of nitric acid and sulfuric acid) dropwise over 2-3 hours while maintaining the temperature between 0°C and 5°C.
- After completion, pour the reaction mixture into ice water, filter the product, wash it with water, and dry it to obtain 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole with a yield of 91%-93% .
Chemical Reactions Analysis
- This compound can undergo various reactions, including:
Nitration: As seen in its synthesis, it readily undergoes nitration.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: It can participate in electrophilic aromatic substitution reactions.
- Common reagents include nitric acid, sulfuric acid, reducing agents (such as iron and hydrochloric acid), and various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Its derivatives may have pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.
Comparison with Similar Compounds
- While there are related compounds, the uniqueness of 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole lies in its specific combination of functional groups and its potential applications.
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-6-11-12-10(17-6)7-3-4-9(16-2)8(5-7)13(14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUCKDLVOAHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489932.png)
![ethyl [5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]carbamate](/img/structure/B11489940.png)
![N-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489945.png)

![ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11489954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489965.png)
![11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11489967.png)
![8-amino-6-(4-chlorophenyl)-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11489968.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]benzamide](/img/structure/B11489970.png)

![2'-amino-5-fluoro-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489997.png)

![4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11490016.png)

